molecular formula C21H31N3O3 B3818293 N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide

N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide

Cat. No. B3818293
M. Wt: 373.5 g/mol
InChI Key: FAJHJFWUGCLHRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide, also known as IBOPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. IBOPA is a selective agonist of the μ-opioid receptor and has been shown to have analgesic properties.

Mechanism of Action

N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide is a selective agonist of the μ-opioid receptor. It binds to the receptor and activates it, leading to the release of endogenous opioids such as enkephalins and endorphins. This activation of the μ-opioid receptor leads to the inhibition of pain signals and the modulation of mood and behavior.
Biochemical and Physiological Effects:
N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide has been shown to have analgesic and anxiolytic properties in animal models. It has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory conditions. Additionally, N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide is its selectivity for the μ-opioid receptor, which allows for more targeted research. However, one limitation of N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide is its potential for abuse and addiction, which must be taken into consideration in lab experiments.

Future Directions

There are several future directions for research on N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide. One area of interest is the development of new analgesics and anxiolytics based on N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide. Additionally, research on the potential neuroprotective properties of N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide may lead to the development of new treatments for neurodegenerative diseases. Finally, research on the potential for abuse and addiction of N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide may lead to the development of new strategies for preventing and treating opioid addiction.

Scientific Research Applications

N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide has been extensively studied in scientific research for its potential applications in the field of neuroscience. It has been shown to have analgesic properties and may be useful in the treatment of chronic pain. Additionally, N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide has been shown to have anxiolytic properties and may be useful in the treatment of anxiety disorders.

properties

IUPAC Name

N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3/c1-16(2)12-17-5-7-18(8-6-17)13-23-9-3-4-19(14-23)22-20(25)15-24-10-11-27-21(24)26/h5-8,16,19H,3-4,9-15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJHJFWUGCLHRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)CN2CCCC(C2)NC(=O)CN3CCOC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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